molecular formula C20H15N3O5 B11577487 methyl (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

methyl (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

Cat. No.: B11577487
M. Wt: 377.3 g/mol
InChI Key: ZEDLPIFBCQBIHN-ACCUITESSA-N
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Description

Methyl (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a cyano group, a methoxyphenoxy group, and a pyrido[1,2-a]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenol, cyanoacetic acid, and pyrido[1,2-a]pyrimidin-4-one derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Methyl (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives with different substituents. Examples include:

Uniqueness

Methyl (2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H15N3O5

Molecular Weight

377.3 g/mol

IUPAC Name

methyl (E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

InChI

InChI=1S/C20H15N3O5/c1-26-15-7-3-4-8-16(15)28-18-14(11-13(12-21)20(25)27-2)19(24)23-10-6-5-9-17(23)22-18/h3-11H,1-2H3/b13-11+

InChI Key

ZEDLPIFBCQBIHN-ACCUITESSA-N

Isomeric SMILES

COC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)OC

Canonical SMILES

COC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)OC

Origin of Product

United States

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